molecular formula C11H14O3S2 B13434632 4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol

4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol

Cat. No.: B13434632
M. Wt: 258.4 g/mol
InChI Key: SOOFGNVAZCJWQQ-UHFFFAOYSA-N
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Description

4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol is an organic compound characterized by the presence of a dithiane ring and a benzenediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol typically involves the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst. This reaction forms the dithiane ring. The benzenediol moiety can be introduced through subsequent reactions involving hydroxylation and other functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol undergoes various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiane ring back to the corresponding dithiol.

    Substitution: Electrophilic substitution reactions can occur on the benzenediol moiety.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiols.

    Substitution: Various substituted benzenediols depending on the electrophile used.

Scientific Research Applications

4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol is unique due to the combination of the dithiane ring and the benzenediol moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14O3S2

Molecular Weight

258.4 g/mol

IUPAC Name

4-[1,3-dithian-2-yl(hydroxy)methyl]benzene-1,2-diol

InChI

InChI=1S/C11H14O3S2/c12-8-3-2-7(6-9(8)13)10(14)11-15-4-1-5-16-11/h2-3,6,10-14H,1,4-5H2

InChI Key

SOOFGNVAZCJWQQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C(C2=CC(=C(C=C2)O)O)O

Origin of Product

United States

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